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molecular formula C14H10Cl2N2O4 B8397178 3,4-Dichloro-n-(3-nitro-4-methoxyphenyl)-benzamide

3,4-Dichloro-n-(3-nitro-4-methoxyphenyl)-benzamide

Cat. No. B8397178
M. Wt: 341.1 g/mol
InChI Key: XSSKEGJRWJWBBQ-UHFFFAOYSA-N
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Patent
US06268387B1

Procedure details

Prepared according to the procedure described for Example 10, Step A from 3,4-dichloro-N-3-nitro-4-fluorophenyl)-benzamide from Example 22, Step A (5.2 g, 20 mmol) and sodium (1.3 g, 57 mmol) using methanol in place of ethanol to afford the product (5.8 g). m.p. 215-218° C. after chromatography on silica gel in dichloromethane/methanol 99:1.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][C:20]=1[Cl:21])[C:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11](F)=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1)=[O:6].[Na].[CH3:23][OH:24]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][C:20]=1[Cl:21])[C:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:24][CH3:23])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1)=[O:6] |^1:21|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C=CC1Cl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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